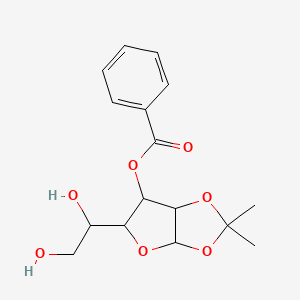
2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentahydroxyhexanal;prop-1-en-2-olate is a chemical compound with the molecular formula C6H12O6. . This compound is a key source of energy for living organisms and plays a crucial role in various metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentahydroxyhexanal can be synthesized through the hydrolysis of starch or cellulose. The hydrolysis process involves breaking down these polysaccharides into simpler sugars using acids or enzymes. For example, the enzymatic hydrolysis of starch using amylase enzymes produces D-glucose .
Industrial Production Methods
Industrially, D-glucose is produced from starch through enzymatic hydrolysis. The process involves the use of amylase enzymes to break down starch into smaller glucose units. This method is widely used in the food industry to produce glucose syrup and other glucose-based products .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: D-glucose can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.
Substitution: D-glucose can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various substituted glucose derivatives
Scientific Research Applications
2,3,4,5,6-Pentahydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a standard for calibration in various analytical techniques.
Biology: Serves as a primary energy source for cells and is involved in cellular respiration.
Medicine: Used in intravenous glucose solutions to provide energy to patients.
Industry: Employed in the production of food products, pharmaceuticals, and biofuels.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentahydroxyhexanal involves its role as a primary energy source. It is metabolized through glycolysis, where it is broken down into pyruvate, generating ATP in the process. This compound also participates in the pentose phosphate pathway, producing NADPH and ribose-5-phosphate, which are essential for biosynthetic reactions .
Comparison with Similar Compounds
2,3,4,5,6-Pentahydroxyhexanal can be compared with other similar compounds such as:
Fructose: Another simple sugar with the same molecular formula but a different structure. Unlike glucose, fructose is a ketose.
Galactose: An epimer of glucose, differing in the configuration around one carbon atom.
Mannose: Another epimer of glucose, differing in the configuration around a different carbon atom.
These compounds share similar properties but differ in their biological roles and metabolic pathways, highlighting the uniqueness of 2,3,4,5,6-Pentahydroxyhexanal .
Properties
Molecular Formula |
C9H17O7- |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;prop-1-en-2-olate |
InChI |
InChI=1S/C6H12O6.C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4/h1,3-6,8-12H,2H2;4H,1H2,2H3/p-1 |
InChI Key |
PUPYTHSYVFIEDR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)[O-].C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)
![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)










![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
